molecular formula C15H16F2N4O3 B8749294 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-4-oxo-7-(1-piperazinyl)- CAS No. 84209-34-7

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-4-oxo-7-(1-piperazinyl)-

Cat. No. B8749294
Key on ui cas rn: 84209-34-7
M. Wt: 338.31 g/mol
InChI Key: UDVOCWCSFKHVEL-UHFFFAOYSA-N
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Patent
US04496566

Procedure details

A suspension of the above ester (4.8 g) in 10% hydrochloric acid (48 ml) is heated for 2 hours on a steam-bath. After cooling, an appropriate amount of ethanol is added to the mixture to precipitate crystals, which are collected by filtration, dissolved in water (about 50 ml), treated with active charcoal, and filtered. The filtrate is adjusted to pH 7.5-8 with 10% aqueous ammonia to give 3.5 g of 6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (m.p. 223°-225° C.).
Name
ester
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:28])[C:15]([C:23]([O:25]CC)=[O:24])=[CH:16][N:17]3[CH2:20][CH2:21][F:22])=[CH:12][C:11]=2[F:29])[CH2:6][CH2:5]1)(=O)C.C(O)C>Cl>[F:29][C:11]1[CH:12]=[C:13]2[C:18](=[N:19][C:10]=1[N:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1)[N:17]([CH2:20][CH2:21][F:22])[CH:16]=[C:15]([C:23]([OH:25])=[O:24])[C:14]2=[O:28]

Inputs

Step One
Name
ester
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CCF)C(=O)OCC)=O)F
Name
Quantity
48 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 2 hours on a steam-bath
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to precipitate crystals, which
FILTRATION
Type
FILTRATION
Details
are collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (about 50 ml)
ADDITION
Type
ADDITION
Details
treated with active charcoal
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=NC1N1CCNCC1)CCF)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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